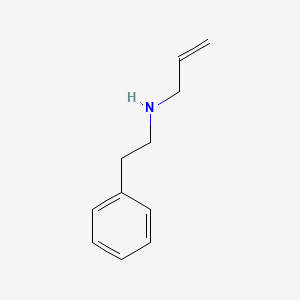

(2-Phenylethyl)(prop-2-en-1-yl)amine

Description

Contextualization within the Phenethylamine (B48288) Class of Organic Compounds

(2-Phenylethyl)(prop-2-en-1-yl)amine belongs to the broad chemical class of organic compounds known as phenethylamines. The parent compound, phenethylamine, features a phenyl ring connected to an amino group via a two-carbon (ethyl) chain. nih.govuni.luwikipedia.org This core structure is the foundation for a vast number of derivatives, which are formed by substituting one or more hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group. uni.lu

This compound is specifically a secondary amine derivative of phenethylamine. In this molecule, the nitrogen atom of the phenethylamine skeleton is substituted with a prop-2-en-1-yl group, commonly known as an allyl group. The phenethylamine motif is prevalent in a wide array of biologically significant molecules, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, as well as numerous alkaloids and medicinal compounds. nih.govmdpi.com The structural modifications on the basic phenethylamine scaffold give rise to a wide spectrum of chemical properties and applications. nih.govnih.gov

Significance as a Versatile Building Block and Small Molecule Scaffold in Organic Synthesis

The phenethylamine framework is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of new therapeutic agents. nih.govmdpi.comnih.govbeilstein-journals.org Molecules containing this structure are investigated for a wide range of biological targets. nih.govnih.gov As a substituted phenethylamine, this compound serves as a versatile building block and small molecule scaffold in organic synthesis. Its structure offers multiple points for chemical modification, allowing for the construction of more complex molecular architectures.

Structural Features and Key Reactive Moieties

The chemical behavior and synthetic potential of this compound are dictated by its distinct structural features and the reactive moieties they contain. The molecule can be deconstructed into three primary components: the phenylethyl group, the secondary amine, and the allyl group. uni.lu

The phenylethyl group consists of a stable, aromatic phenyl ring attached to an ethyl linker. The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic core. The ethyl chain provides flexibility to the molecule.

The secondary amine is a key functional group. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. This site is reactive towards a variety of electrophiles. Common reactions involving secondary amines include acylation to form amides, alkylation to form tertiary amines, and reactions with carbonyl compounds.

The allyl group (prop-2-en-1-yl) contains a carbon-carbon double bond, which is a site of high reactivity. This moiety can participate in a wide range of reactions, including addition reactions (e.g., halogenation, hydrohalogenation), oxidation, reduction, and various metal-catalyzed cross-coupling reactions. The allylic position is also susceptible to substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₅N | uni.lu |

| Molecular Weight | 161.25 g/mol | mdpi.com |

| Monoisotopic Mass | 161.12045 Da | uni.lu |

| IUPAC Name | N-(2-phenylethyl)prop-2-en-1-amine | uni.lu |

| CAS Number | 5263-58-1 | mdpi.com |

Table 2: Key Structural Features and Reactive Moieties

| Structural Feature | Description | Potential Reactivity |

|---|---|---|

| Phenyl Group | A six-membered aromatic carbon ring. | Electrophilic Aromatic Substitution |

| Secondary Amine | A nitrogen atom bonded to two carbon atoms and one hydrogen atom. | Nucleophilic addition, N-alkylation, Acylation |

| Allyl Group | A three-carbon chain containing a double bond (prop-2-en-1-yl). | Electrophilic addition, Oxidation, Reduction, Cross-coupling reactions |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKVJZFRJPBLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434090 | |

| Record name | (2-phenylethyl)(prop-2-en-1-yl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5263-58-1 | |

| Record name | (2-phenylethyl)(prop-2-en-1-yl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct methods for synthesizing the target compound often rely on well-established organic reactions, including the alkylation of amine precursors and reductive amination strategies.

One of the most straightforward methods for preparing alkylamines is through the SN2 alkylation of a primary amine with an alkyl halide. libretexts.org In this context, (2-Phenylethyl)(prop-2-en-1-yl)amine can be synthesized by reacting 2-phenylethylamine (phenethylamine) with an allyl halide, such as allyl bromide. The reaction involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbon of the allyl halide, displacing the halide and forming the desired secondary amine.

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. However, a significant drawback of this method is the potential for over-alkylation. libretexts.org The newly formed secondary amine product is also nucleophilic and can react with another molecule of the allyl halide to produce a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. libretexts.org Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.

Reductive amination is a highly versatile and widely used method for synthesizing amines. libretexts.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com This method can be applied to the synthesis of this compound through two primary pathways:

Reaction of Phenylacetaldehyde (B1677652) with Allylamine (B125299): Phenylacetaldehyde is condensed with allylamine to form an N-allylimine intermediate. Subsequent reduction of this C=N double bond yields the target secondary amine.

Reaction of 2-Phenylethylamine with Acrolein (prop-2-enal): 2-Phenylethylamine reacts with acrolein to form an imine, which is then reduced.

The reduction step can be accomplished using various reducing agents. Common laboratory reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org Sodium cyanoborohydride is particularly effective because it is selective for the reduction of the protonated iminium ion over the starting carbonyl group, allowing the entire reaction to be performed in a single pot. youtube.com Catalytic hydrogenation using hydrogen gas over a metal catalyst like nickel or palladium is also a viable industrial method. libretexts.org

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH₄ | A common, relatively mild reducing agent. |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines over ketones/aldehydes; allows for one-pot reactions. libretexts.orgyoutube.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and selective reagent, often used for reductive aminations. libretexts.org |

More advanced synthetic strategies employ catalysts to achieve the desired transformation with greater efficiency and selectivity. These include methods using Brønsted acids, transition metals, and specialized mediating agents like indium.

Brønsted acids can serve as effective organocatalysts in reactions that form nitrogenous compounds. acs.org Their utility is particularly noted in multicomponent reactions where water is generated, as they are generally not deactivated by it. acs.org In the context of producing 2-alkenyl amines, Brønsted acids can catalyze the reaction by activating one of the components. For instance, a Brønsted acid can activate an olefin, rendering it more susceptible to nucleophilic attack by an amine. nih.govqub.ac.uk Chiral phosphoric acids, a class of Brønsted acids, have been successfully used to catalyze asymmetric multicomponent reactions to produce a variety of enantioenriched nitrogenous heterocycles. acs.orgacs.org This principle can be extended to the direct synthesis of allylic amines from appropriate precursors.

Transition metal catalysis offers a powerful tool for forming C-N bonds. Palladium(II)-catalyzed reactions, in particular, have been developed for allylic C-H amination, which allows for the direct formation of allylic amines from terminal olefins. nih.gov This method can furnish linear allylic amines with high levels of regio- and stereoselectivity. nih.gov Such a strategy could be applied to directly allylate 2-phenylethylamine at a pre-existing C-H bond on an appropriate substrate, or conversely, to aminate an allyl-containing molecule with a phenylethylamine derivative. Early-transition-metal catalysts have also been explored for the C-H alkylation of unprotected amines with alkenes, representing another pathway for this type of transformation. ubc.ca

Indium metal has emerged as a useful mediator for the allylation of imines to produce homoallylic amines. rsc.orgorganic-chemistry.org This reaction typically involves the formation of an imine from an aldehyde (e.g., benzaldehyde) and an amine, which then reacts with an allyl halide in the presence of indium powder. rsc.org A key advantage of this method is its ability to proceed in benign and recyclable reaction media, such as poly(propylene)glycol (PPG), yielding the product in high yields. rsc.org While this method directly produces homoallylic amines (where the amine is attached to a carbon one position away from the double bond), it represents a significant strategy in the broader field of amine allylation. rsc.orgnih.gov The reaction of an imine derived from phenylacetaldehyde and an amine with an allyl halide and indium would be a more direct route to a structure related to the target compound.

Table 2: Example of Indium-Mediated Synthesis of a Homoallylic Amine

| Reactant 1 | Reactant 2 | Mediator | Solvent | Product |

|---|---|---|---|---|

| Aldimine/Sulfonimine | Allyl Bromide | Indium Powder | Poly(propylene)glycol (PPG) | Homoallylic Amine/Sulfonamide |

This table is a generalized representation based on findings for the synthesis of homoallylic amines. rsc.org

Specialized Alkenylation/Allylation Reactions

Decarboxylative Coupling of Arylacrylic Acids and Petasis Reaction for Allyl Amine Scaffolds

A modern, metal-free strategy for the synthesis of allyl amine frameworks involves a four-component reaction that integrates a Petasis reaction with a decarboxylative coupling step. acs.orgacs.orgkorea.ac.kr This method provides a convergent and efficient route to highly substituted allyl amines. The reaction typically utilizes an arylacrylic acid, a boronic acid, a formaldehyde (B43269) solution, and a primary amine. acs.org

Specifically, the synthesis proceeds by reacting components such as (E)-3-(2,4,6-trimethoxyphenyl)acrylic acid with a suitable boronic acid, formaldehyde, and a primary amine in a solvent like 1,2-dichloroethane (B1671644) at approximately 65 °C. acs.org Research indicates that the presence of electron-donating substituents on the cinnamic acid derivative is crucial for enhancing reactivity and achieving effective transformation. acs.orgkorea.ac.kr This multicomponent approach is notable for obviating the need for transition-metal catalysts and can produce a diverse array of allyl amines in good yields, reportedly up to 78%. acs.orgkorea.ac.kr For the synthesis of this compound, phenethylamine (B48288) would serve as the requisite primary amine component in this reaction sequence. The Petasis reaction itself is a versatile multicomponent transformation that couples an amine, a carbonyl compound (like formaldehyde), and an organoboronic acid to form substituted amines, and it is recognized for its tolerance of a wide variety of functional groups. wikipedia.orgnih.gov

Direct Reductive N-Functionalization of Aliphatic Nitro Compounds

An alternative and less conventional synthetic approach involves the direct reductive N-functionalization of aliphatic nitro compounds. nih.gov This methodology allows for the formation of C-N bonds by partially reducing a nitro group to a nitrenoid species, which then acts as an electrophilic aminating agent. nih.govresearchgate.netdntb.gov.ua A key advantage of this protocol is that it avoids the formation of unstable nitroso intermediates, which has historically limited the utility of reductive transformations for aliphatic nitro compounds. nih.govresearchgate.net

The process typically employs a mild and readily available combination of bis(pinacolato)diboron (B136004) (B2pin2) and zinc organyls. nih.govresearchgate.netdntb.gov.ua The reaction is notable for its chemoselectivity, as it does not reduce other sensitive functional groups like ketones, esters, and alkenes. researchgate.net To synthesize this compound via this route, a potential strategy would involve the reductive coupling of 1-nitro-2-phenylethane with an allyl-containing zinc or other organometallic reagent. researchgate.net This method represents an unconventional disconnection in the retrosynthetic analysis of the target molecule.

Precursor Compounds and Starting Materials in Synthesis

The selection of starting materials is fundamentally dictated by the chosen synthetic route. For this compound, several combinations of precursor compounds are viable.

The most traditional and direct synthesis involves the N-alkylation of a primary amine . wikipedia.org In this case, the precursors are:

Phenethylamine (2-Phenylethylamine): The primary amine that provides the phenylethyl backbone. mdpi.com

An Allyl Halide: Typically Allyl Bromide or Allyl Chloride , which acts as the electrophile to introduce the allyl group. wikipedia.orgatamanchemicals.com

Another common approach is reductive amination , which involves forming an imine that is subsequently reduced. nih.gov The precursors for this route are:

Phenylacetaldehyde: The aldehyde component.

Allylamine: The primary amine component. nih.govnih.gov

For the more advanced synthetic strategies discussed previously, the starting materials differ:

Petasis/Decarboxylative Coupling Route: Phenethylamine, formaldehyde, and an allylboronic acid derivative. acs.orgnih.gov

Reductive N-Functionalization Route: 1-nitro-2-phenylethane and an allyl-organometallic reagent.

The following table summarizes the key starting materials for various synthetic pathways.

| Synthetic Route | Amine Source | Carbonyl Source (if applicable) | Alkylating/Allylating Agent |

| N-Alkylation | Phenethylamine | N/A | Allyl Bromide |

| Reductive Amination | Allylamine | Phenylacetaldehyde | N/A (Reducing agent required) |

| Petasis Reaction | Phenethylamine | Formaldehyde | Allylboronic Acid |

Optimization of Reaction Conditions for Enhanced Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound, primarily by minimizing side reactions such as over-alkylation. The following discussion centers on the optimization of the classical N-alkylation of phenethylamine with an allyl halide.

Role of Catalysts and Reagents (e.g., Sodium Hydride, Allyl Bromide)

In the N-alkylation synthesis of this compound, specific reagents play crucial roles in driving the reaction to completion and influencing its selectivity.

Allyl Bromide: This reagent serves as the primary alkylating agent (or more specifically, allylating agent). It provides the electrophilic allyl group that reacts with the nucleophilic nitrogen of phenethylamine to form the new carbon-nitrogen bond. wikipedia.org The reactivity of alkyl halides in such reactions typically follows the order RI > RBr > RCl, making allyl bromide an effective choice. ncert.nic.in

Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base frequently used to deprotonate the primary amine. nih.gov This deprotonation generates a more potent nucleophile, the corresponding amide anion, which readily attacks the allyl bromide electrophile. The reaction is often performed in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). nih.gov It is important to note that NaH can also act as a reducing agent, which can lead to undesired side reactions, particularly if solvents like dimethylformamide (DMF) or acetonitrile (B52724) are used. nih.gov The use of a base is essential to neutralize the hydrobromic acid (HBr) produced during the reaction; without it, the acid would protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. ncert.nic.in Other bases, such as cesium carbonate, have also been shown to effectively promote N-alkylation, sometimes with improved chemoselectivity for the desired secondary amine. researchgate.net

Control of Temperature, Solvent Polarity, and pH

The precise control of physical reaction parameters is essential for optimizing the synthesis, enhancing yield, and ensuring the selective formation of the desired secondary amine over the tertiary amine byproduct.

Temperature: N-alkylation reactions are typically conducted at temperatures ranging from ambient room temperature to moderate heating. google.com While elevated temperatures can accelerate the reaction rate, they can also increase the likelihood of over-alkylation, where the newly formed this compound reacts with another molecule of allyl bromide. Careful temperature control is therefore necessary to balance reaction speed with selectivity.

Solvent Polarity: The choice of solvent is critical. Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and N,N-dimethylacetamide are commonly employed for N-alkylations that use strong bases like sodium hydride. nih.govgoogle.com THF is often a preferred solvent as it is relatively inert under these conditions. nih.gov In contrast, solvents like DMF can react with NaH, leading to complicating side-reactions and reduced yield. nih.gov For other routes like reductive amination, polar protic solvents such as ethanol (B145695) are often used. nih.gov

pH (Basicity): Maintaining a basic environment is crucial for the N-alkylation to proceed. The base not only deprotonates the primary amine to activate it but also neutralizes the acid byproduct. ncert.nic.in The strength of the base can impact selectivity. A highly effective strategy for achieving selective mono-alkylation involves using the hydrobromide salt of the primary amine (e.g., phenethylamine·HBr) in combination with a carefully controlled amount of base. rsc.org This approach ensures that the reactant primary amine is selectively deprotonated and available for reaction, while the product secondary amine remains protonated and thus deactivated towards further alkylation. rsc.org

Considerations in Industrial-Scale Production Methods

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several practical and economic considerations.

A primary challenge in the industrial production of secondary amines via N-alkylation is managing selectivity . The main reaction often yields a mixture of the unreacted primary amine, the desired secondary amine, the over-alkylated tertiary amine, and even a quaternary ammonium salt. wikipedia.orgncert.nic.in Separating these closely related compounds can be difficult and costly. To favor the formation of the secondary amine, a large excess of the initial primary amine (phenethylamine) is often used to increase the statistical probability of an allyl bromide molecule reacting with phenethylamine rather than the product. ncert.nic.in

The choice of precursors and reagents is heavily influenced by cost, availability, and safety. The direct alkylation route is advantageous as phenethylamine and allyl chloride are common industrial chemicals. atamanchemicals.com However, allylamine itself is toxic, which requires stringent handling protocols if used as a precursor. nih.gov

Reaction conditions must be optimized for efficiency, safety, and environmental impact. This includes using the least hazardous solvents possible and operating at moderate temperatures and pressures to reduce energy costs and ensure safety. google.comgoogle.com The potential for solvents like DMF to cause side reactions makes them less ideal for large-scale syntheses where product purity and process consistency are paramount. nih.gov

Derivatives and Analogues in Chemical Research

Synthesis of N-Substituted and Ring-Substituted (2-Phenylethyl)(prop-2-en-1-yl)amine Derivatives

The synthesis of derivatives of this compound can be broadly categorized into two main approaches: substitution at the nitrogen atom (N-substitution) and substitution on the phenyl ring (ring-substitution).

N-Substitution: The secondary amine functionality is a prime site for introducing further diversity. Standard N-alkylation reactions can be employed to convert the secondary amine into a tertiary amine. For instance, reaction with various alkyl halides in the presence of a non-nucleophilic base can yield the corresponding N-alkylated products. A more modern and efficient approach involves the use of alcohols as alkylating agents through a process known as "borrowing hydrogen" catalysis, often employing iridium or ruthenium catalysts. nih.gov This method is valued for its atom economy, as the only byproduct is water. nih.gov

Another prominent method for N-substitution is reductive amination. This involves the reaction of the parent secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. This two-step, one-pot procedure is highly versatile for creating a wide array of N-substituted derivatives. nih.gov

Ring-Substitution: The phenyl group of the phenylethyl moiety is susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of various functional groups onto the aromatic ring. wikipedia.org The existing N-alkylaminoethyl substituent acts as an activating group and an ortho, para-director. uci.edu This directing effect is due to the ability of the nitrogen's lone pair to donate electron density to the ring, stabilizing the cationic intermediate (the sigma complex) formed during the substitution, particularly when the electrophile adds to the ortho or para positions. uci.edu However, under strongly acidic conditions, protonation of the amine nitrogen can convert the group into a deactivating, meta-directing ammonium (B1175870) species. Careful selection of reaction conditions is therefore crucial to control the regioselectivity.

Common electrophilic aromatic substitution reactions that can be applied to this scaffold are summarized in the table below.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Expected Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | ortho-nitro and para-nitro derivatives masterorganicchemistry.com |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ (complexed) | ortho-bromo and para-bromo derivatives masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | SO₃ | ortho- and para-sulfonic acid derivatives masterorganicchemistry.com |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), AlCl₃ | R-C=O⁺ (Acylium ion) | ortho- and para-acylated derivatives masterorganicchemistry.com |

Isomeric Forms and Stereochemical Considerations

While this compound itself is an achiral molecule, its derivatives can possess stereocenters, leading to the existence of stereoisomers (enantiomers and diastereomers). Chirality can be introduced by substitution at the α- or β-positions of the phenylethyl backbone or on the allyl group. The synthesis of these chiral analogues with high stereochemical purity is a significant goal in modern organic chemistry, often driven by the different pharmacological profiles of individual stereoisomers.

The creation of specific enantiomers of chiral amines is frequently achieved through asymmetric synthesis. Several catalytic methods have been developed that can be adapted to produce chiral analogues of this compound.

Asymmetric Reductive Amination: This is one of the most powerful methods for synthesizing chiral amines. researchgate.net It involves the condensation of a prochiral ketone or imine with an amine, followed by a stereoselective reduction of the intermediate. The stereoselectivity is controlled by a chiral catalyst, which can be a transition metal complex with a chiral ligand or a biocatalyst like an imine reductase (IRED) or reductive aminase (RedAm) enzyme. researchgate.net

Catalytic Asymmetric Hydroamination: This method involves the direct addition of an N-H bond across a carbon-carbon double bond. For example, copper hydride (CuH) catalyzed hydroamination of styrenes using modified amine transfer reagents has been shown to produce α-chiral secondary amines with high efficiency and stereoselectivity. organic-chemistry.org This strategy could be employed to synthesize analogues with a chiral center at the α-position of the phenylethyl group.

When a molecule already contains a chiral center, the introduction of a second stereocenter requires control over diastereoselectivity. This is often accomplished using a chiral auxiliary—an enantiomerically pure group that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction.

A widely used chiral auxiliary is (R)- or (S)-1-phenylethylamine (α-PEA). mdpi.com For example, a synthetic route could involve a prochiral ketone that is first reacted with a chiral amine like (R)-α-PEA to form a chiral imine. Subsequent diastereoselective reduction or addition of a nucleophile would favor the formation of one diastereomer over the other due to steric hindrance imposed by the chiral auxiliary. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product. The synthesis of C₂-symmetrical secondary amines from chiral primary amines, such as (R)-α-ethylbenzylamine, through one-pot reductive amination has been reported to proceed with high diastereoselectivity. sigmaaldrich.com

Table 2: Hypothetical Diastereoselective Synthesis of an α-Methyl Analogue

| Step | Reactant 1 | Reactant 2 / Reagents | Intermediate / Product | Stereochemical Principle |

|---|---|---|---|---|

| 1 | 1-Phenylpropan-2-one | (R)-1-Phenylethylamine | Chiral Imine | Formation of a chiral intermediate from a prochiral ketone. |

| 2 | Chiral Imine | NaBH₄ (Reduction) | Diastereomeric secondary amines | The chiral auxiliary directs the hydride attack to one face of the C=N bond, favoring one diastereomer. |

| 3 | Diastereomerically enriched amine | Allyl bromide, Base | Diastereomeric tertiary amines | N-allylation of the secondary amine. |

| 4 | Diastereomerically enriched tertiary amine | H₂, Pd/C (Hydrogenolysis) | Enantiomerically enriched (S)- or (R)-(2-Phenylpropyl)(prop-2-en-1-yl)amine | Cleavage of the chiral auxiliary to reveal the final product. |

Studies on Related Secondary Amine Scaffolds

The this compound structure belongs to the broader class of phenethylamines, a scaffold of immense importance in medicinal chemistry. acs.org The 2-phenethylamine motif is present in numerous endogenous neurotransmitters, such as dopamine (B1211576) and norepinephrine, as well as a vast number of pharmaceuticals and natural products. nih.gov Its ability to cross the blood-brain barrier makes it a privileged structure in the development of centrally-acting drugs. mdpi.com

Research into secondary amine derivatives of phenethylamine (B48288) has yielded compounds with significant biological activities. For example, N-benzyl phenethylamines have been synthesized and studied as potent agonists for serotonin 5-HT2A/2C receptors. nih.gov Similarly, extensive structure-activity relationship (SAR) studies have been conducted on 1-alkyl-2-phenylethylamine derivatives, leading to the discovery of potent and selective sigma(1) receptor ligands. nih.gov The exploration of derivatives of this compound fits within this broader context of leveraging the phenethylamine core to develop novel chemical entities with tailored properties. The allyl group, in particular, offers a reactive handle for further synthetic transformations, such as metathesis, dihydroxylation, or polymerization, adding another dimension for creating chemical diversity.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-Phenylethylamine (α-PEA) |

| (R)-α-Ethylbenzylamine |

| Dopamine |

| Norepinephrine |

Applications in Organic Synthesis and Materials Science

Utilization as a Building Block for Complex Molecules

(2-Phenylethyl)(prop-2-en-1-yl)amine serves as a key starting material for the construction of more intricate molecular architectures. The phenethylamine (B48288) portion of the molecule is a structural motif found in a wide array of natural products and pharmacologically active compounds. mdpi.comacs.org Synthetic chemists can leverage the existing framework of this compound to introduce additional complexity.

For instance, the secondary amine can undergo further reactions, while the allyl group provides a handle for various transformations such as epoxidation, dihydroxylation, or metathesis, allowing for the elongation and diversification of the carbon skeleton. nih.gov This dual reactivity is particularly useful in the synthesis of heterocyclic compounds, which are central to many areas of medicinal chemistry. One notable application is in the synthesis of benzofuran derivatives. scienceopen.comresearchgate.netnih.govmdpi.com While various methods exist for the construction of the benzofuran ring system, the phenylethylamine moiety can be incorporated to create complex, biologically active molecules. The allyl group can participate in cyclization reactions, or be modified prior to the formation of the heterocyclic core, demonstrating the role of the parent compound as a versatile building block.

Intermediates in the Synthesis of Specialty Chemicals

The structural components of this compound make it a valuable intermediate in the synthesis of specialty chemicals, including those used in the agrochemical and pharmaceutical industries. The closely related compound, 2-phenylethylamine hydrochloride, is a known precursor in the production of various agrochemicals and active pharmaceutical ingredients (APIs). nbinno.com The presence of the allyl group in this compound offers an additional site for chemical modification, expanding its utility.

This allows for the creation of a diverse library of downstream products. For example, the allyl group can be functionalized to introduce new pharmacophores or moieties that modulate the solubility, stability, or biological activity of the final product. This versatility makes it an attractive intermediate for companies developing novel proprietary chemicals for specialized applications.

Applications in Polymer Chemistry

The dual functionality of this compound lends itself to several applications in the field of polymer chemistry, from the creation of precisely ordered polymers to the development of materials with conductive properties.

This compound is a relevant precursor for monomers used in the synthesis of sequence-defined polymers. A key strategy in this area involves the use of monomers with orthogonal reactive sites. google.com For example, an allyl acrylamide monomer can be synthesized from a primary or secondary amine. google.com The amine, such as this compound, can be first acylated with acryloyl chloride to form an amide, while retaining the allyl group. This creates a monomer that has two distinct reactive handles: the acrylamide and the allyl group.

These two groups can react through different chemical pathways, allowing for a step-wise and controlled assembly of monomers into a polymer with a specific, predetermined sequence. google.com This approach is inspired by biological systems, which create proteins with perfectly defined amino acid sequences. The ability to control monomer sequence in synthetic polymers opens the door to creating materials with highly specialized functions. google.com Similarly, N-(2-arylethyl)-2-methylprop-2-enamides, which share a structural resemblance, have been used as functionalized templates for creating molecularly imprinted polymers. mdpi.comresearchgate.net

The phenylethylamine structure within this compound suggests its potential use in the development of conductive polymers. Polyaniline (PANI) is one of the most studied conductive polymers, consisting of repeating aniline units. mdpi.combham.ac.uk The conductivity of these materials arises from the conjugated pi-system along the polymer backbone. wikipedia.org

By incorporating this compound or its derivatives into a polymer structure, it may be possible to influence the electronic properties of the resulting material. The amine nitrogen can be part of the polymer backbone, similar to polyaniline, and the phenethyl group can affect the polymer's morphology, solubility, and charge transport characteristics. While most conductive polymers are intractable, the introduction of side chains can improve their processability. researchgate.net The allyl group also offers a site for cross-linking or post-polymerization modification, which could be used to tune the final properties of the conductive material. nih.gov

Role as a Reagent in Specific Organic Transformations

This compound can act as a reagent in a variety of organic reactions, owing to the distinct reactivity of its secondary amine and allyl functionalities. The secondary amine is nucleophilic and can participate in reactions such as Michael additions, conjugate additions, and as a base.

The allyl group is particularly versatile. It can undergo a wide range of transformations, including:

Tsuji-Trost Reaction : This palladium-catalyzed allylic substitution is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.gov

Hydroamination : The addition of an N-H bond across the double bond of the allyl group.

Allylic Amination : The introduction of an amine group at the allylic position of another molecule. nih.gov

The combination of the amine and the allyl group within the same molecule allows for its use in intramolecular reactions to form nitrogen-containing rings, which are common motifs in pharmaceuticals and natural products. Furthermore, the phenylethylamine backbone itself can be used as a chiral auxiliary, where the stereocenter of a chiral version of the amine can direct the stereochemical outcome of a reaction. nih.gov

Contribution to Peptidomimetic Design and Scaffolds

The 2-phenethylamine core structure is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. mdpi.com This makes this compound a valuable starting point for the design of peptidomimetics—molecules that mimic the structure and function of peptides but have improved properties, such as better stability against enzymatic degradation. nih.govresearchgate.net

Advanced Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

The definitive identification of (2-Phenylethyl)(prop-2-en-1-yl)amine necessitates the use of powerful spectroscopic tools. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are cornerstone techniques for providing unambiguous structural information at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the phenylethyl group, the ethyl chain protons, and the protons of the allyl group. The aromatic protons would typically appear as a multiplet in the downfield region (approximately 7.2-7.4 ppm). The two methylene groups of the phenylethyl moiety would present as triplets around 2.8-3.0 ppm. The protons of the allyl group would show a characteristic pattern: a multiplet for the vinyl proton (~5.8-6.0 ppm), two doublets for the terminal vinyl protons (~5.1-5.3 ppm), and a doublet for the methylene protons adjacent to the nitrogen (~3.3 ppm).

¹³C NMR: The carbon NMR spectrum would complement the proton data by revealing the number of unique carbon environments. The aromatic carbons would resonate in the 126-140 ppm range. The carbons of the ethyl and allyl chains would appear in the aliphatic region of the spectrum. For instance, the CH2 carbons of the phenylethyl group would be expected around 36 and 53 ppm, while the allyl group carbons would appear at approximately 54 ppm (N-CH2), 117 ppm (=CH2), and 136 ppm (-CH=).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.20 - 7.40 (m) | 128.0 - 129.0 |

| Aromatic C (quat) | - | ~140.0 |

| Ph-CH₂- | 2.80 - 3.00 (t) | ~36.0 |

| -CH₂-N | 2.80 - 3.00 (t) | ~53.0 |

| N-CH₂-allyl | ~3.30 (d) | ~54.0 |

| -CH=CH₂ | 5.80 - 6.00 (m) | ~136.0 |

| =CH₂ | 5.10 - 5.30 (dd) | ~117.0 |

High-Resolution Mass Spectrometry (HRMS, ESI-HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be generated and its mass-to-charge ratio (m/z) measured with high precision. For this compound (C₁₁H₁₅N), the theoretical exact mass of the protonated molecule is 162.1283 g/mol . HRMS analysis would be expected to yield a measured value within a few parts per million (ppm) of this theoretical mass, confirming the molecular formula.

Interactive Table: HRMS Data for this compound

| Ion Formula | Theoretical m/z |

| [C₁₁H₁₅N + H]⁺ | 162.1283 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. In the analysis of phenethylamines, GC-MS with electron ionization (EI) reveals characteristic fragmentation patterns. For this compound, the primary fragmentation is expected to be α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which is a dominant pathway for aliphatic amines. This would lead to the formation of a stable iminium ion. The major fragment ions would likely include the tropylium ion (m/z 91) from the cleavage of the bond beta to the aromatic ring, and a fragment resulting from the loss of the allyl group.

Tandem Mass Spectrometry (MS-MS)

Tandem Mass Spectrometry (MS-MS) provides further structural information by isolating a specific ion (the precursor ion) and subjecting it to fragmentation to produce product ions. This technique is invaluable for distinguishing between isomers and elucidating fragmentation pathways. In an MS-MS experiment on the protonated molecule of this compound ([M+H]⁺, m/z 162), collision-induced dissociation (CID) would likely induce fragmentation pathways similar to those observed in GC-MS, providing more detailed structural insights. The fragmentation of the precursor ion would yield a spectrum of product ions that are characteristic of the molecule's structure.

Ultrafast Spectroscopic Studies on Related Molecular Systems (e.g., Femtosecond Photoionization)

Ultrafast spectroscopic techniques, such as femtosecond pump-probe spectroscopy, allow for the investigation of molecular dynamics on extremely short timescales. While studies specifically on this compound are not prominent, research on closely related molecules like 2-phenylethyl-N,N-dimethylamine (PENNA) provides valuable insights into the potential photophysical and photochemical processes.

In studies of PENNA, femtosecond resonant two-color photoionization has been used to investigate charge transfer dynamics. nih.govresearchgate.net In these experiments, a femtosecond pump laser pulse selectively ionizes the phenyl chromophore. The subsequent charge transfer from the phenyl to the amine group is then monitored using a probe laser pulse. For the PENNA cation, this charge transfer occurs on a timescale of approximately 80 femtoseconds. nih.govresearchgate.net This rapid process highlights that it is not purely an electronic event but involves nuclear motion. Given the structural similarity, it is plausible that this compound would exhibit analogous ultrafast charge transfer dynamics upon photoionization, making it an interesting candidate for similar femtosecond spectroscopic investigations.

Theoretical and Computational Chemistry

Molecular Structure and Conformation Analysis

The three-dimensional structure of (2-Phenylethyl)(prop-2-en-1-yl)amine is dictated by the rotational freedom around its single bonds, leading to various possible conformations. While specific computational studies on the N-allyl derivative are not extensively documented, a wealth of information exists for the parent compound, 2-phenylethylamine (PEA), which serves as an excellent model for the core scaffold.

Computational and spectroscopic studies on PEA have identified several low-energy conformers. researchgate.netresearchgate.net These structures are primarily defined by the torsion angle of the C-C-N-C backbone, resulting in two main families of conformers: gauche (folded) and anti (extended). researchgate.netresearchgate.net In the gauche conformers, the ethylamine side chain is folded back towards the phenyl ring, a disposition that is stabilized by a weak, non-covalent N-H···π interaction between the amine group and the aromatic ring. researchgate.net The anti conformers feature an extended side chain, which precludes this intramolecular interaction, rendering them generally less stable. researchgate.net

For this compound, a similar conformational landscape is expected for the phenylethyl backbone. The addition of the allyl group on the nitrogen atom introduces further rotational complexity. A systematic conformational analysis would be required to identify the global minimum energy structure, but it would likely be a gauche conformer that maximizes stabilizing intramolecular forces.

Table 1: Principal Conformers of the 2-Phenylethylamine (PEA) Scaffold As a model for this compound

| Conformer Family | Description | Key Feature | Relative Stability |

| Gauche (G) | The ethylamine side chain is folded towards the phenyl ring. | Stabilized by N-H···π interaction. | Generally more stable |

| Anti (A) | The ethylamine side chain is extended away from the phenyl ring. | No intramolecular N-H···π interaction. | Generally less stable |

Quantum Chemical Calculations and Electronic Structure Studies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and other molecular orbital theories, are essential for elucidating the electronic properties of phenethylamine (B48288) derivatives. researchgate.netacs.org These studies provide detailed information about orbital energies, electron distribution, and the nature of chemical bonds.

For a molecule like this compound, the electronic structure is characterized by two key regions: the π-system of the phenyl ring and the lone pair of electrons on the secondary amine nitrogen atom. The highest occupied molecular orbital (HOMO) is typically associated with the electron-rich phenyl ring, making it the primary site for electrophilic attack. The nitrogen lone pair also contributes significantly to the electronic character, imparting nucleophilic and basic properties to the molecule. The prop-2-en-1-yl (allyl) group can also participate in electronic interactions through its own π-bond.

Calculations can determine properties such as ionization potential, electron affinity, and the electrostatic potential map, which visualizes the charge distribution and predicts sites of intermolecular interactions.

Prediction of Molecular Properties (e.g., Collision Cross Section)

The Collision Cross Section (CCS) is a crucial physicochemical parameter that reflects the size and shape of an ion in the gas phase. It is an important identifier in analytical techniques like ion mobility-mass spectrometry (IM-MS). While experimental determination is possible, computational methods for predicting CCS values have become increasingly prevalent and accurate. mdpi.commdpi.com

Modern prediction tools often employ machine learning algorithms, such as Support Vector Machines (SVM) or Random Forest models, trained on large databases of experimentally determined CCS values. acs.orgresearchgate.net These models use a set of calculated molecular descriptors—numerical values that encode structural and electronic features of a molecule—to predict the CCS value for a novel compound like this compound. mdpi.com The application of such predictive tools can provide an estimated CCS value with a relative error often below 5%, aiding in the tentative identification of the compound in complex mixtures without the need for an authentic standard. mdpi.comacs.org

Table 2: Common Machine Learning Approaches for CCS Prediction

| Algorithm | Basis of Prediction | Typical Error Margin |

| Support Vector Machine (SVM) | Classifies data by finding a hyperplane that best separates data points. | < 5% |

| Gradient Boosting | Builds a predictive model as an ensemble of weak prediction models. | < 5% |

| Random Forest | An ensemble learning method that operates by constructing multiple decision trees. | ~2-3% |

| Deep Neural Networks (DNN) | A multi-layered network of artificial neurons for complex pattern recognition. | ~2-6% |

Computational Analysis of Reactivity and Reaction Mechanisms

Computational chemistry provides indispensable tools for investigating the reactivity of molecules and mapping out the mechanisms of chemical reactions. rsc.org By calculating the potential energy surface, researchers can identify stable molecules (reactants, products, intermediates) and the transition states that connect them. smu.edu

For this compound, computational analysis can predict its behavior in various reactions. The nucleophilicity of the secondary amine can be quantified, and its reaction pathways with different electrophiles can be modeled. Techniques like Intrinsic Reaction Coordinate (IRC) analysis can trace the geometric changes the molecule undergoes as it transforms from reactant to product, providing a detailed, step-by-step view of the bond-making and bond-breaking processes. smu.edu In a biological context, molecular docking simulations can be used to predict how the molecule might bind to receptor sites or enzymes, offering insights into its potential pharmacological activity by analyzing its structure-activity relationship (SAR). nih.gov

Investigation of Intramolecular Charge Transfer Dynamics in Amine Systems

Amine systems containing both an electron-donating group (the amine) and a π-system (the phenyl ring) are ideal candidates for studying intramolecular charge transfer (ICT) phenomena. mdpi.com ICT is the process where, upon photoexcitation, an electron moves from the donor portion of the molecule to the acceptor portion. unige.ch

Studies on the closely related molecule 2-phenylethyl-N,N-dimethylamine (PENNA) have shown that the phenyl and amine moieties can act as distinct ionization centers. Using resonant multiphoton ionization, it is possible to selectively remove an electron from either the phenyl group or the amine group. When the electron is removed from the phenyl moiety, an ultrafast charge transfer to the lower-energy amine site occurs. This charge transfer is a key process that happens directly after ionization and influences subsequent molecular fragmentation. This work on a close analog suggests that this compound would exhibit similar complex charge transfer dynamics, with the phenyl ring and the secondary amine acting as the two functional sites for charge localization and transfer.

In some systems, this process is accompanied by a significant conformational change, such as the twisting of a single bond, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). nih.gov Computational studies can model these excited-state dynamics to understand the mechanism and timescale of charge separation.

Computational Studies in Peptidomimetic Design and Mimicry

The 2-phenethylamine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a wide range of biologically active compounds and can be used to design ligands for numerous receptors. nih.govmdpi.com One of its key applications is in the design of peptidomimetics—small molecules that mimic the structure and function of natural peptides. nih.gov

Peptides often suffer from poor metabolic stability and low bioavailability. Peptidomimetics aim to overcome these limitations by using non-peptide backbones to arrange key functional groups (pharmacophores) in a three-dimensional orientation that mimics a peptide's secondary structure (e.g., a β-turn or α-helix). nih.gov The phenethylamine core, with its rigid phenyl ring and flexible ethylamine side chain, provides an excellent scaffold for this purpose. nih.gov

Computational studies are central to this design process. Molecular modeling can be used to superimpose a potential peptidomimetic onto a known peptide ligand to assess structural similarity. Docking simulations can then predict the binding affinity of the designed molecule to the target protein, guiding the synthetic chemistry toward more potent and effective therapeutic agents. nih.gov The this compound structure could serve as a foundational scaffold for such design efforts.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of phenethylamine (B48288) derivatives has traditionally relied on methods such as reductive amination. nih.gov While effective, these routes can involve multi-step processes and the use of stoichiometric reagents like sodium borohydride (B1222165). nih.gov The future of synthesizing (2-Phenylethyl)(prop-2-en-1-yl)amine and its analogues lies in the development of more efficient, atom-economical, and environmentally benign methodologies.

Key areas for future research include:

Catalytic Approaches: Exploring transition-metal-catalyzed N-allylation of phenethylamine or C-C bond-forming reactions to construct the phenethylamine core could offer more direct and efficient pathways. Recently developed photoassisted nickel-catalyzed cross-electrophile coupling methods for synthesizing β-phenethylamines from simple precursors like aryl iodides and aziridines represent a significant advance in this area. acs.org

Green Chemistry Principles: Future synthetic designs should prioritize sustainability. This includes the use of biocatalysts, solvent-free reaction conditions, and energy sources like microwave irradiation or mechanochemistry. mdpi.com For instance, developing enzymatic or organocatalytic processes for the asymmetric synthesis of chiral phenethylamine derivatives is a high-priority goal. mdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Research into photoinduced anti-Markovnikov hydroamination of olefins could provide novel, metal-free pathways to complex amine structures from simple starting materials. mdpi.com

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Description | Potential Advantages | Research Focus |

| Catalytic C-N Coupling | Direct N-allylation of phenethylamine using an allyl source (e.g., allyl carbonate) and a transition metal catalyst (e.g., Pd, Ir). | High atom economy, potentially fewer steps. | Catalyst development, optimization of reaction conditions. |

| Ni/Photoredox Coupling | Reductive cross-coupling of an aryl halide with a protected aziridine derivative. acs.org | High modularity, broad substrate scope, mild conditions. acs.org | Expansion to different functional groups, use of inexpensive organic photocatalysts. acs.org |

| Organocatalysis | Asymmetric synthesis using small organic molecules as catalysts to induce chirality. mdpi.com | Metal-free, environmentally friendly, access to enantiopure products. mdpi.com | Design of new chiral catalysts, application to N-allyl amines. |

| Biocatalysis | Use of enzymes (e.g., transaminases) to perform key synthetic steps. | High selectivity (chemo-, regio-, stereo-), mild reaction conditions. | Enzyme screening and engineering for specific substrates. |

Exploration of Undiscovered Reactivity Patterns and Selectivities

The unique structure of this compound, combining the phenethylamine core with a terminal alkene, offers opportunities for exploring novel chemical transformations. The interplay between the amine and the allyl group can lead to reactivity that is not simply the sum of its parts.

Future investigations should focus on:

Intramolecular Reactions: Probing conditions that favor intramolecular cyclization reactions. For example, transition-metal-catalyzed hydroamination or aminocyclization could lead to the formation of novel nitrogen-containing heterocyclic systems, such as substituted piperidines or azepanes.

Tandem/Cascade Reactions: Designing one-pot reactions where the allyl group undergoes an initial transformation (e.g., metathesis, Heck reaction, or epoxidation) followed by a subsequent reaction involving the nitrogen atom or the aromatic ring.

Selective Functionalization: The molecule has multiple reactive sites: the aromatic ring, the benzylic position, the nitrogen atom, and the C=C double bond. A key challenge is to develop highly selective methods to functionalize one site in the presence of others, enabling the controlled construction of complex molecular architectures. For example, achieving selective C-H activation on the aromatic ring without affecting the allyl group.

Application of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting molecular behavior, thereby accelerating the research and development process. Applying these methods to this compound can offer deep insights into its properties and guide experimental work.

Future research directions include:

DFT Calculations: Using Density Functional Theory (DFT) to model the molecule's electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential map. researchgate.net This can help predict the most reactive sites for electrophilic, nucleophilic, and radical attacks, guiding the design of new reactions. researchgate.net

Reaction Pathway Modeling: Simulating the transition states and energy profiles of potential reactions to predict feasibility, reaction kinetics, and the origins of stereoselectivity. This is particularly valuable for designing novel catalytic cycles.

Quantitative Structure-Activity Relationship (QSAR): For derivatives with potential biological activity, 3D-QSAR studies and molecular docking simulations can be employed to build models that correlate structural features with biological function. nih.gov This aids in predicting the activity of new, unsynthesized compounds and understanding their interactions with biological targets like receptors or enzymes.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity Analysis | Electron density, HOMO/LUMO energies, reactive sites, spectroscopic properties (NMR, IR). researchgate.net |

| Molecular Dynamics (MD) | Conformational Analysis | Stable conformations, dynamic behavior, solvent effects. |

| Molecular Docking | Medicinal Chemistry | Binding modes and affinities to biological targets (e.g., 5-HT receptors). nih.gov |

| QSAR | Drug Design | Correlation between molecular descriptors and biological activity to predict the potency of new derivatives. |

Rational Design of Highly Functionalized Derivatives for Targeted Applications

The phenethylamine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors. mdpi.comresearchgate.netnih.gov The N-allyl group on this compound serves as an ideal anchor point for introducing further complexity and functionality to create derivatives with tailored properties.

The rational design of new derivatives could target:

Enhanced Receptor Selectivity: Early studies showed that simple N-alkylation of phenethylamines often diminished activity. However, strategic substitution, such as with N-benzyl groups, can dramatically increase binding affinity and functional activity at specific receptors like the 5-HT₂A subtype. nih.gov Future work could involve using the allyl group as a linker to attach other pharmacophoric fragments (e.g., aromatic rings, hydrogen-bonding moieties) to fine-tune receptor selectivity.

Development of Molecular Probes: Functionalizing the terminal end of the allyl group with reporter tags (e.g., fluorophores, biotin) could create valuable molecular probes for studying receptor pharmacology and distribution.

Bio-inspired Materials: Incorporating the molecule into polymeric structures via polymerization of the allyl group could lead to new materials with potential applications in biotechnology or as functional coatings.

The design of these derivatives can be guided by established structure-activity relationships (SAR) in phenethylamines.

| Target Class | Structural Modification Strategy | Desired Outcome |

| 5-HT₂ Receptors | Addition of substituted benzyl or other aromatic groups via the allyl moiety. nih.gov | Modulation of receptor affinity and functional activity (agonist/antagonist). nih.gov |

| Carbonic Anhydrases | Introduction of sulfonamide or monothiocarbamate groups. nih.gov | Development of enzyme inhibitors. |

| Adrenergic Receptors | Modification of the phenylethyl core and N-substituent to mimic endogenous catecholamines. researchgate.net | Selective agonists or antagonists for cardiovascular or CNS applications. |

| Dopamine (B1211576) Transporter (DAT) | Fine-tuning of lipophilicity and steric bulk. | Modulators of dopamine reuptake. |

By systematically pursuing these research directions, the scientific community can fully exploit the chemical potential of this compound, paving the way for new discoveries in synthesis, catalysis, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-Phenylethyl)(prop-2-en-1-yl)amine in academic laboratories?

- Methodology :

-

Nucleophilic substitution : React 2-phenylethylamine with allyl halides (e.g., allyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF). Monitor reaction progress via TLC .

-

Reductive amination : Combine phenethylamine with acrolein (prop-2-enal) in the presence of reducing agents (e.g., NaBH₃CN) under inert atmosphere. Optimize pH (~6-7) to favor imine intermediate formation .

-

Catalytic hydrogenation : Reduce nitrile precursors (e.g., (2-phenylethyl)(prop-2-en-1-yl)nitrile) using H₂ and Pd/C or Raney Ni. Confirm product purity via GC-MS .

- Data Table :

| Method | Reagents/Conditions | Yield (Reported) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Allyl bromide, K₂CO₃, DMF, 80°C | ~60-75% | |

| Reductive Amination | Acrolein, NaBH₃CN, MeOH, RT | ~50-65% | |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 50°C | ~70-85% |

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology :

- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR to confirm allyl (δ 5.0–5.8 ppm, vinyl protons) and phenethyl (δ 7.2–7.4 ppm, aromatic protons; δ 2.8–3.1 ppm, CH₂-N) groups. Compare with literature spectra .

- X-ray crystallography : For crystalline derivatives, use SHELXL ( ) for refinement and WinGX/ORTEP ( ) for visualization. Validate bond lengths/angles against DFT calculations .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 162.2) via high-resolution ESI-MS .

Q. What purification strategies are effective for isolating this compound?

- Methodology :

- Distillation : Use fractional distillation under reduced pressure (BP ~120–140°C at 10 mmHg) for crude mixtures .

- Column chromatography : Separate impurities on silica gel (eluent: hexane/ethyl acetate, 4:1). Monitor fractions via TLC (Rf ~0.3–0.4) .

- Acid-base extraction : Partition between HCl (aqueous) and DCM. Neutralize with NaOH to recover free amine .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodology :

- Chiral catalysts : Employ transaminases (TAs) or transition-metal complexes (e.g., Ru-BINAP) for asymmetric synthesis. Optimize reaction temperature (25–37°C) and pH (7–9) to enhance enantiomeric excess (ee >90%) .

- Chiral auxiliaries : Use (R)- or (S)-phenethylamine derivatives to induce stereoselectivity during allylation. Analyze ee via chiral HPLC (Chiralpak AD-H column) .

Q. What computational approaches aid in predicting the reactivity of this compound?

- Methodology :

- DFT calculations : Model reaction pathways (e.g., nucleophilic attack on allyl halides) using Gaussian or ORCA. Compare activation energies (ΔG‡) for mechanistic insights .

- Molecular docking : Study interactions with biological targets (e.g., monoamine oxidases) using AutoDock Vina. Validate binding poses with MD simulations .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodology :

- Dynamic effects : Assess conformational flexibility via VT-NMR (variable temperature). For example, allyl group rotation may cause splitting in NMR but not in static X-ray structures .

- Cocrystallization : Co-crystallize with heavy atoms (e.g., bromine derivatives) to improve X-ray resolution. Refine with SHELXL ( ) .

- Cross-validation : Compare experimental IR/Raman spectra with computed spectra (e.g., using B3LYP/6-31G*) .

Q. What strategies mitigate side reactions (e.g., polymerization) during allyl-group functionalization?

- Methodology :

- Inhibitors : Add hydroquinone or TEMPO (0.1–1 mol%) to suppress radical-mediated polymerization of allyl groups .

- Low-temperature synthesis : Conduct reactions at –20°C to reduce kinetic side products .

- Protecting groups : Temporarily protect the amine with Boc or Fmoc before allylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.